YIL781 is a synthetically derived compound classified as a biased ligand for the ghrelin receptor (GHSR1a). [, , ] It plays a significant role in scientific research as a tool to investigate the complex signaling pathways of the ghrelin receptor and its implications in various physiological processes, including appetite regulation, energy expenditure, and potentially, neurological functions. [, , , , ]
YIL781 is a chemical compound recognized as a ghrelin receptor antagonist, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). It has garnered interest in scientific research due to its potential effects on glucose metabolism and weight regulation. The compound is classified under small molecules with a specific role in modulating ghrelin signaling pathways, which are crucial for various physiological processes, including appetite and energy balance.
YIL781 is identified by its Chemical Abstracts Service (CAS) number 875258-85-8. It has a molecular formula of CHFNO·HCl and a molecular weight of approximately 445.96 g/mol . The compound is categorized as an antagonist of the ghrelin receptor, which plays a significant role in regulating appetite and glucose homeostasis.
The synthesis of YIL781 involves several chemical reactions that typically include the formation of key functional groups necessary for its biological activity. While specific synthetic routes are not detailed in the available literature, compounds of this nature often utilize standard organic synthesis techniques such as:
The synthesis process requires careful control over reaction conditions to ensure high purity and yield, which is critical for subsequent biological testing.
YIL781 primarily functions through its interaction with the ghrelin receptor. Key reactions include:
These interactions are quantified using assays that measure the inhibition constant (Ki), which for YIL781 is reported to be approximately 17 nM against GHS-R1a .
YIL781 operates primarily as a partial agonist at the ghrelin receptor. Its mechanism involves:
This nuanced interaction allows YIL781 to modulate physiological responses related to hunger and energy expenditure without fully blocking all receptor activity.
YIL781 exhibits several notable physical and chemical properties:
These properties are essential for researchers when considering formulations for in vivo studies or drug development applications.
YIL781 has several potential applications in scientific research:
These applications highlight the compound's significance in both basic research and potential clinical settings.
Key Structural Features:
Physicochemical Properties:
Property | Value |
---|---|
Solubility in DMSO | 100 mM |
Solubility in ethanol | 100 mM |
Solubility in water | Limited; requires solubilization aids |
Isomeric SMILES | C[C@H]1CN(CCC1)CN2C(=O)N=C3C=CC(OC4=CC=C(F)C=C4)=CC3=C2C |
InChIKey | QQGRMONBDBMLSP-FERBBOLQSA-N |
The discovery of YIL781 emerged from efforts to target GHS-R1a following the deorphanization of the ghrelin receptor in 1999 [3]. Early non-peptide ghrelin agonists like L-163,191 (MK-0677) paved the way for antagonist development by elucidating receptor binding domains [3]. YIL781 was optimized to exploit these domains while lacking intrinsic agonist activity.
Pharmacological Characterization:
Table 2: Pharmacological profile of YIL781 in recombinant and native systems [4] [7]:
Assay System | Parameter | Value |
---|---|---|
Radioligand binding (GHS-R1a) | Ki | 17 nM |
IP accumulation (RC-4B/C cells) | pKB | 7.54 |
Calcium flux (recombinant rat) | pIC₅₀ | 8.27 |
Motilin receptor binding | Ki | 6 µM |
YIL781 was instrumental in resolving ambiguities in earlier antagonist studies. For example, its calcium assay anomalies contrasted with the equilibrium-consistent IP data, highlighting assay-specific kinetic limitations in ghrelin pharmacology [4]. Unlike inverse agonists (e.g., PF-5190457), YIL781 exhibits neutral antagonism, making it ideal for isolating endogenous ghrelin effects [4] [6].
YIL781’s selectivity and bioavailability have enabled breakthroughs in understanding ghrelin’s pleiotropic functions:
Growth Hormone (GH) Secretion and Appetite Regulation
Glucose Homeostasis
YIL781 dissociates ghrelin’s metabolic effects from GH pathways:
Receptor Trafficking and Signaling Bias
Gender-Specific Metabolic Effects
Basal ghrelin levels are higher in females, yet YIL781 studies reveal estradiol-dependent antagonism:
Concluding Remarks
YIL781 hydrochloride remains a cornerstone in ghrelin research due to its well-defined antagonism, selectivity, and utility across in vitro and in vivo models. By enabling precise disruption of GHS-R1a signaling, it has clarified mechanisms underlying GH secretion, appetite dysregulation, and metabolic stress responses. Future studies leveraging its pharmacokinetic profile—including oral activity and blood-brain barrier penetration—will further elucidate ghrelin’s roles in obesity, cachexia, and reward processing [6] [8] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3